![molecular formula C12H17NO3S B2852091 4-[苄基(甲基)氨基]四氢噻吩-3-醇 1,1-二氧化物 CAS No. 1216249-31-8](/img/structure/B2852091.png)

4-[苄基(甲基)氨基]四氢噻吩-3-醇 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

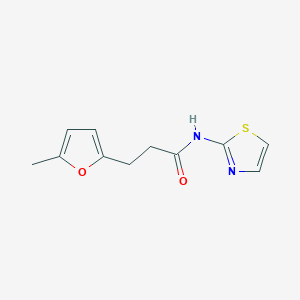

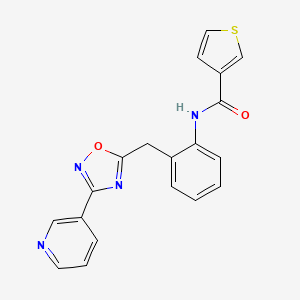

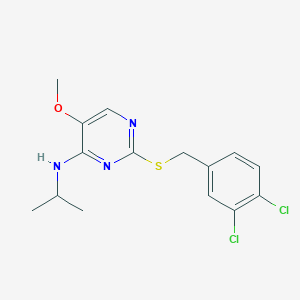

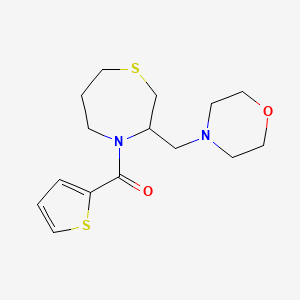

“4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide” is a chemical compound with the molecular formula C12H17NO3S. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide” can be represented by the InChI code: 1S/C5H11NO3S/c1-6-4-2-10(8,9)3-5(4)7/h4-7H,2-3H2,1H3 . This indicates that the molecule contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical and Chemical Properties Analysis

The molecular weight of “4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide” is 255.33. It is a solid at room temperature .科学研究应用

用于染料和铜去除的功能化

Chen 等人(2016)的一项研究探索了使用功能化的氧化石墨烯去除溶液中的亚甲蓝和铜离子。功能化涉及 4-氨基苯硫酚和其他化合物,突出了其在增强环境清理工作吸附能力方面的潜力 (Chen、Zhang、Yang 和 Wang,2016)。

光引发聚合

在聚合物化学领域,Guillaneuf 等人(2010)讨论了在聚合过程中使用类似于 4-[苄基(甲基)氨基]四氢噻吩-3-醇 1,1-二氧化物的化合物作为光引发剂。该应用强调了该化合物在材料科学中的效用,特别是在通过光聚合技术合成聚合物方面 (Guillaneuf、Bertin、Gigmes、Versace、Lalevée 和 Fouassier,2010)。

新型化合物的合成

Savelev 等人(2021)的一项研究工作展示了使用改良程序合成一系列 2-亚苄基-4-硝基-2,5-二氢噻吩 1,1-二氧化物,该程序包括与 4-[苄基(甲基)氨基]四氢噻吩-3-醇 1,1-二氧化物在结构上相关的化合物。这项工作突出了该化合物在开发具有潜在药物和材料科学应用的新化学实体中的相关性 (Savelev、Efremova、Lapshina、Gurzhiy 和 Belyakov,2021)。

环境应用

Zhou 等人(2008)的研究涉及使用含有羧基和硫醚基团的双功能分子与金属离子形成配位网络。这项研究指出了类似含硫化合物的在环境修复和开发催化活性材料中的潜在用途 (Zhou、Xu、Zeller、Hunter、Chui 和 Che,2008)。

未来方向

The future directions for research on “4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide” and similar thiophene derivatives could involve exploring their potential biological activities and developing advanced compounds for medicinal chemistry . Further studies could also focus on optimizing their synthesis methods and investigating their chemical properties in more detail.

属性

IUPAC Name |

4-[benzyl(methyl)amino]-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-13(7-10-5-3-2-4-6-10)11-8-17(15,16)9-12(11)14/h2-6,11-12,14H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMJJDMOJDNXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CS(=O)(=O)CC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2852010.png)

![1-[4-(2-Methoxyphenoxy)butyl]piperazine](/img/structure/B2852011.png)

![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one](/img/structure/B2852013.png)

![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B2852015.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2852017.png)

![6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2852019.png)

![1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2852020.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide](/img/structure/B2852027.png)

![N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2852031.png)